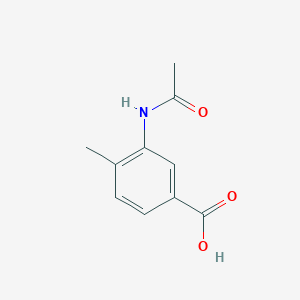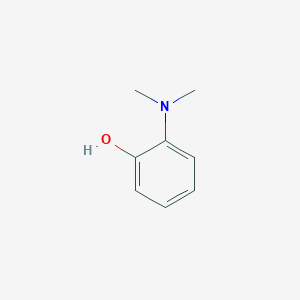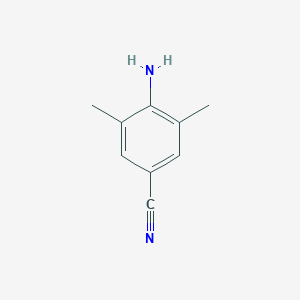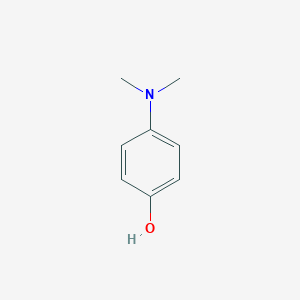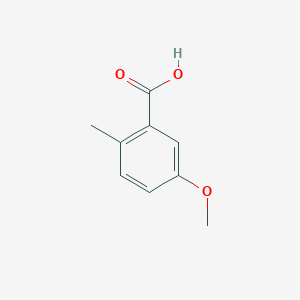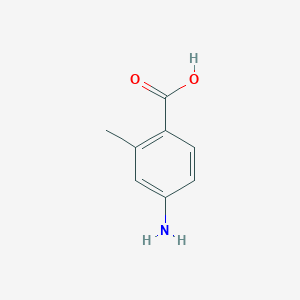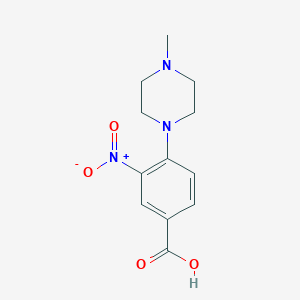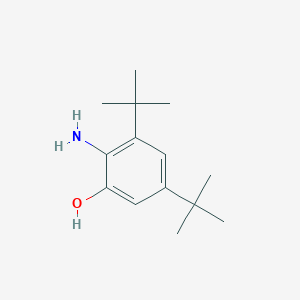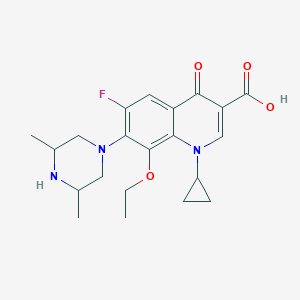![molecular formula C24H20N2O4S2 B184103 4',4'''-Bi[benzenesulfonanilide] CAS No. 52945-06-9](/img/structure/B184103.png)
4',4'''-Bi[benzenesulfonanilide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'''-Bi[benzenesulfonanilide] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a symmetrical molecule that consists of two benzene rings connected by a sulfonamide group. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
4,4'''-Bi[benzenesulfonanilide] has shown potential applications in various fields of scientific research. It has been studied extensively for its antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its ability to inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase.
Mécanisme D'action
The mechanism of action of 4,4'''-Bi[benzenesulfonanilide] is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and disrupting the cellular processes of bacteria and fungi. It has also been suggested that it may interfere with the DNA replication process in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
4,4'''-Bi[benzenesulfonanilide] has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including drug-resistant strains. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, it has been found to inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4,4'''-Bi[benzenesulfonanilide] in lab experiments is its high purity and good yield. It is also relatively easy to synthesize using the methods described above. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when handling this compound.
Orientations Futures
There are several future directions for research on 4,4'''-Bi[benzenesulfonanilide]. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. This could have applications in environmental monitoring and medical diagnostics. Another area of interest is its potential use as an antitumor agent. Further studies are needed to investigate its mechanism of action and efficacy in vivo. Additionally, studies on the toxicity and safety of this compound are needed to ensure its safe use in various applications.
Méthodes De Synthèse
The synthesis of 4,4'''-Bi[benzenesulfonanilide] can be achieved using several methods. One of the most commonly used methods involves the reaction of 4,4'''-diaminodiphenyl sulfone with benzoyl chloride in the presence of a base such as pyridine. This method yields a high purity product with a good yield. Another method involves the reaction of 4,4'''-diaminodiphenyl sulfone with benzoyl isocyanate in the presence of a base. This method also yields a high purity product with a good yield.
Propriétés
| 52945-06-9 | |
Formule moléculaire |
C24H20N2O4S2 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
N-[4-[4-(benzenesulfonamido)phenyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H20N2O4S2/c27-31(28,23-7-3-1-4-8-23)25-21-15-11-19(12-16-21)20-13-17-22(18-14-20)26-32(29,30)24-9-5-2-6-10-24/h1-18,25-26H |
Clé InChI |
HVKQDNGNXSRNRV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


